![molecular formula C9H16ClN3S B1458013 3-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine hydrochloride CAS No. 1864054-27-2](/img/structure/B1458013.png)
3-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine hydrochloride
Overview
Description
“3-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine hydrochloride” is a chemical compound with the IUPAC name 3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]phenylamine . It has a molecular weight of 231.32 .
Synthesis Analysis
Based on 4,6-dimethylpyrimidine-2-thiol hydrochloride, a series of its novel S-substituted derivatives including bi- and tricyclic heterosystems with a combination of azines and pyrazole cycles in the molecule were synthesized . The starting 4,6-dimethylpyrimidine-2-thiol was synthesized by the reaction of acetylacetone with thiourea in an ethyl alcohol medium in the presence of hydrochloric acid .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13N3S/c1-8-6-9(2)15-12(14-8)16-11-5-3-4-10(13)7-11/h3-7H,13H2,1-2H3 .Scientific Research Applications
Environmental Science
Lastly, in environmental science, this compound’s derivatives could be used in the detection and removal of pollutants. Its chemical properties might be harnessed to create sensors or filters that can capture and neutralize harmful substances in the environment.
Each of these applications leverages the unique chemical properties of 3-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine hydrochloride , demonstrating its versatility and importance in scientific research across various fields .
Safety and Hazards
Future Directions
The preliminary biological screening has shown that the obtained compounds have a pronounced plants growth-stimulating activity, which is a new property for these heterosystems. This fact indicates the prospectivity of further development of synthesized systems for the search for new plants growth stimulators .
properties
IUPAC Name |
3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S.ClH/c1-7-6-8(2)12-9(11-7)13-5-3-4-10;/h6H,3-5,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JABLIEFJYGZWJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCCN)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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